beta-Nicotyrine dipicrate CAS number and synonyms
beta-Nicotyrine dipicrate CAS number and synonyms
Topic: beta-Nicotyrine Dipicrate (Chemical Profile & Technical Characterization) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Toxicology Scientists[1]
Technical Monograph: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Nicotyrine and Picrate Derivatization[1][2]
Executive Summary & Chemical Identity
This guide clarifies the confusion surrounding the "dipicrate" designation, provides the authoritative CAS registry data for the parent compound, and details the characterization of its picrate salts for research and identification purposes.
Core Identifiers
| Parameter | Detail |
| Common Name | |
| Parent CAS Number | 487-19-4 |
| Picrate Salt CAS | Not individually indexed in major public registries; refer to Parent CAS + "Picrate".[2] |
| IUPAC Name | 3-(1-Methyl-1H-pyrrol-2-yl)pyridine |
| Synonyms | Nicotyrine; 3,2'-Nicotyrine; 1-Methyl-2-(3-pyridyl)pyrrole; Nicotine EP Impurity B. |
| Molecular Formula | |
| Molecular Weight | 158.20 g/mol (Parent) |
The "Dipicrate" Stoichiometry Paradox
Researchers often search for "
-
-Nicotyrine Picrate (Monopicrate): The standard crystalline derivative, m.p. 170–171 °C .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
4,5-Dihydronicotyrine Dipicrate: A reduction product often confused with nicotyrine, which does form a dipicrate, m.p. 164 °C .[1][3]
Structural & Physicochemical Characterization
The following diagram illustrates the structural basis for the mono- vs. di-protonation potential, explaining why the dipicrate form is elusive for pure
Figure 1: Comparative protonation potential of Nicotine vs. Nicotyrine.[1][2] The aromatic pyrrole ring in Nicotyrine resists protonation, making the monopicrate the dominant stable salt form.
Characterization Data Table
| Property | ||
| Appearance | Pale yellow to dark orange oil | Yellow crystalline needles |
| Melting Point | N/A (Liquid at RT) | 170–171 °C (Sharp) |
| Boiling Point | 281 °C (78–80 °C at 15 mmHg) | N/A (Decomposes) |
| Solubility | Soluble in EtOH, CHCl3, Ether | Sparingly soluble in cold water/EtOH |
| Stability | Air/Light sensitive (oxidizes) | Stable when dry (Explosion hazard) |
Experimental Protocol: Preparation of Nicotyrine Picrate
Note: This historical protocol is the gold standard for isolating and characterizing alkaloids when HPLC/MS is unavailable or for melting point verification.
Safety Pre-requisites (Critical)
-
Explosion Hazard: Picric acid is explosive when dry.[1] Always handle it moist (with >10% water) until the final crystallization step.[1]
-
PPE: Double nitrile gloves, face shield, and blast shield.
-
Waste: Picrate waste must be segregated and kept wet.[1]
Synthesis Workflow
-
Precursor Dissolution: Dissolve 100 mg of crude
-nicotyrine oil in 2 mL of ethanol. -
Reagent Preparation: Prepare a saturated solution of picric acid in ethanol (approx. 1.2 equivalents relative to the pyridine nitrogen).[1]
-
Precipitation: Add the picric acid solution dropwise to the nicotyrine solution with gentle stirring. A yellow precipitate (the monopicrate) should form immediately.[1]
-
Recrystallization:
-
Heat the mixture gently (water bath, <60°C) until the precipitate dissolves.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect crystals via vacuum filtration.[1]
-
-
Validation: Dry a small sample (<5 mg) and determine the melting point.
-
Target Range: 170–171 °C.
-
Diagnostic: If the MP is ~164 °C, the sample likely contains 4,5-dihydronicotyrine , indicating incomplete oxidation during the parent synthesis.[1]
-
Biological Mechanism: CYP2A6 Inactivation
Figure 2: Mechanism of Action.[1][4][5][6][7][8][9][10]
References
-
ChemicalBook. (2025).[1] B-NICOTYRINE (CAS 487-19-4) Chemical Properties and Spectral Data. Retrieved from [1][2]
-
Cayman Chemical. (2024).[1] β-Nicotyrine Product Information and Safety Data Sheet. Retrieved from [1][2]
-
Denton, T. T., et al. (2004).[1][4] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology, 67(4), 751–756.[1][4] Retrieved from
-
PubChem. (2025).[1][11] Nicotyrine Compound Summary (CID 10249). National Library of Medicine.[1] Retrieved from [1][2]
-
Stephens, E. S., et al. (2012).[1] "Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol."[1][9] Chemico-Biological Interactions, 197(2-3), 87-92.[1][9] Retrieved from [1][2]
Sources
- 1. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. B-NICOTYRINE | 487-19-4 [chemicalbook.com]
- 4. Nicotyrine - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. oaepublish.com [oaepublish.com]
- 10. scholar.utc.edu [scholar.utc.edu]
- 11. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
